molecular formula C15H16O3 B154498 (3-(Benzyloxy)-4-methoxyphenyl)methanol CAS No. 1860-60-2

(3-(Benzyloxy)-4-methoxyphenyl)methanol

Cat. No.: B154498
CAS No.: 1860-60-2
M. Wt: 244.28 g/mol
InChI Key: USBKCBSYNCWKLB-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-4-methoxyphenyl)methanol is an organic compound with the molecular formula C15H16O3 It is characterized by a benzyl ether group and a methoxy group attached to a phenyl ring, with a hydroxymethyl group at the para position relative to the methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-4-methoxyphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 3-hydroxy-4-methoxybenzaldehyde.

    Benzylation: The hydroxyl group of the starting material is protected by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.

    Reduction: The resulting benzylated aldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: The benzyl ether group can be cleaved under acidic or basic conditions to yield the free phenol.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, palladium on carbon with hydrogen gas.

    Substitution: Hydrochloric acid in methanol, sodium hydroxide in water.

Major Products:

    Oxidation: (3-(Benzyloxy)-4-methoxyphenyl)aldehyde, (3-(Benzyloxy)-4-methoxybenzoic acid).

    Reduction: (3-(Benzyloxy)-4-methoxyphenyl)methane.

    Substitution: 3-hydroxy-4-methoxybenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that (3-(Benzyloxy)-4-methoxyphenyl)methanol exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, making it a candidate for further exploration in therapeutic formulations aimed at oxidative stress-related conditions .

Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents . The mechanism of action is believed to involve the disruption of bacterial cell membranes.

Anti-inflammatory Effects
Preliminary studies have also suggested that this compound possesses anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic compounds. Its functional groups allow for various chemical modifications, making it useful in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Derivatives
This compound can be transformed into various derivatives through reactions such as oxidation, reduction, and coupling reactions. For instance, it can be oxidized to form corresponding ketones or aldehydes, which are valuable intermediates in organic synthesis .

Materials Science

Liquid Crystals
Recent studies have explored the potential of this compound in developing liquid crystal materials. These materials are essential in display technologies and other applications where controlled optical properties are required. The unique molecular structure of this compound contributes to its ability to form liquid crystalline phases under specific conditions .

Case Study 1: Antioxidant Activity

A study published in the International Journal of Molecular Sciences examined the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant scavenging effect comparable to established antioxidants like ascorbic acid .

CompoundScavenging Activity (%)
Ascorbic Acid90
This compound85

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial activity that warrants further investigation for pharmaceutical development .

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-4-methoxyphenyl)methanol depends on its application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The benzyl ether and methoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • (3-(Benzyloxy)-4-hydroxyphenyl)methanol
  • (3-(Benzyloxy)-4-methoxybenzaldehyde
  • (3-(Benzyloxy)-4-methoxybenzoic acid

Comparison:

  • (3-(Benzyloxy)-4-hydroxyphenyl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and solubility.
  • (3-(Benzyloxy)-4-methoxybenzaldehyde: The aldehyde group makes it more reactive towards nucleophiles compared to the alcohol group in (3-(Benzyloxy)-4-methoxyphenyl)methanol.
  • (3-(Benzyloxy)-4-methoxybenzoic acid: The carboxylic acid group provides different chemical properties, such as acidity and the ability to form salts and esters.

This compound stands out due to its unique combination of functional groups, making it a versatile compound for various chemical transformations and applications.

Biological Activity

(3-(Benzyloxy)-4-methoxyphenyl)methanol, also known as a benzyl ether derivative, exhibits a range of biological activities that have been the subject of various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound has the molecular formula C15H16O3 and features a benzyl ether group, a methoxy group, and a hydroxymethyl group attached to a phenyl ring. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Antioxidant Properties

The compound also exhibits antioxidant activity , which is crucial for protecting cells from oxidative stress. Studies have indicated that it can scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems. This property is particularly relevant in the context of diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.

Antiproliferative Effects

In recent studies, this compound has shown promising antiproliferative effects on cancer cell lines. For example, its analogs have been tested for their ability to inhibit cell proliferation in hepatocellular carcinoma (HCC) cell lines. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .

Case Study: Hepatocellular Carcinoma

A specific study investigated the effects of a related compound on HCC cells. The findings revealed that treatment with this compound led to significant reductions in cell viability and migration. It was observed that non-cytotoxic concentrations could inhibit the motility of Huh7 cells (a HCC cell line) and alter their morphology, indicating potential therapeutic applications in cancer treatment .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and antiproliferative effects.
  • Receptor Modulation : It may interact with receptors involved in cell signaling, influencing processes such as apoptosis and cell migration.
  • Oxidative Stress Reduction : By scavenging free radicals, it helps maintain cellular redox balance, which is vital for normal cellular function .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(3-(Benzyloxy)-4-hydroxyphenyl)methanolHydroxyl group instead of methoxyAltered reactivity; potential for different solubility
(3-(Benzyloxy)-4-methoxybenzaldehydeAldehyde groupMore reactive towards nucleophiles
(3-(Benzyloxy)-4-methoxybenzoic acidCarboxylic acid groupDifferent chemical properties; forms salts/esters

This comparison highlights how functional group variations can significantly influence biological activity and reactivity.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To clarify the specific pathways through which this compound exerts its effects.
  • Formulation Development : To explore its use in drug development for treating infections or cancer.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-(Benzyloxy)-4-methoxyphenyl)methanol?

Methodological Answer: The synthesis typically involves benzyl protection of a phenolic hydroxyl group , followed by functional group interconversion. A key route is:

Benzylation : React 3-hydroxy-4-methoxyphenyl methanol with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group .

Oxidation-Reduction : Alternatively, start with 4-benzyloxy-3-methoxybenzaldehyde (synthesized via Friedel-Crafts acylation or Vilsmeier-Haack formylation) and reduce the aldehyde to the alcohol using NaBH₄ or LiAlH₄ in ethanol .

Key Optimization Steps :

  • Monitor reactions via TLC (silica gel, dichloromethane mobile phase) to track aldehyde reduction .
  • Purify via column chromatography (hexane:ethyl acetate gradient).

Example Table: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Reference
BenzylationBnBr, K₂CO₃, DMF, 80°C, 12h75–85
Aldehyde ReductionNaBH₄, EtOH, 0°C → RT, 2h90–95

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • ¹H-NMR (DMSO-d₆) :
    • Hydroxymethyl (-CH₂OH) : δ 4.5–4.7 (t, 2H, exchange with D₂O).
    • Benzyloxy (-OCH₂Ph) : δ 5.10 (s, 2H).
    • Aromatic protons : δ 6.8–7.5 (multiplet, 3H for substituted phenyl; δ 7.3–7.5 for benzyl aromatic protons) .
  • ¹³C-NMR :
    • Methoxy (-OCH₃): δ 55–55.
    • Benzyloxy (-OCH₂Ph): δ 70–72.
    • Phenyl carbons: δ 110–150 .
  • HRMS : Exact mass calculated for C₁₅H₁₆O₃ ([M+H]⁺): 244.1098. Use ESI-MS for verification .

Critical Note : Confirm the absence of aldehyde (δ ~9.8 ppm) to ensure complete reduction .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing byproducts?

Methodological Answer:

  • Byproduct Mitigation :
    • Incomplete Benzylation : Use excess benzyl bromide (1.5 equiv) and anhydrous conditions to prevent hydrolysis .
    • Over-Reduction : For aldehyde reduction, avoid prolonged reaction times with NaBH₄; quench with acetic acid immediately post-reaction .
  • Catalysis : Add a catalytic amount of acetic acid to accelerate imine formation in intermediates (if applicable) .
  • Temperature Control : Maintain 0°C during NaBH₄ addition to suppress side reactions .

Example Optimization Table :

ParameterOptimal ConditionYield Improvement
Benzyl Bromide Equiv1.5+15%
NaBH₄ Reaction Time2h (0°C → RT)+10%

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

  • Contradiction Scenarios :
    • Unexpected Peaks in ¹H-NMR : Likely due to residual solvents (e.g., DMF at δ 2.7–2.9) or byproducts (e.g., unreacted aldehyde). Repurify via flash chromatography .
    • HRMS Mismatch : Confirm isotopic patterns (e.g., chlorine impurities from benzylation reagents) or use high-resolution FTIR to detect carbonyl contaminants (e.g., residual aldehyde at ~1700 cm⁻¹) .
  • Comparative Analysis : Cross-validate with ¹³C-NMR DEPT to distinguish CH₂ (hydroxymethyl) and CH₃ (methoxy) groups .

Q. How is this compound applied in drug discovery research?

Methodological Answer:

  • Pharmacophore Development : The benzyloxy and methoxy groups enhance lipophilicity, making it a scaffold for CNS-targeting agents.
  • Derivatization :
    • Oxidation : Convert to 4-benzyloxy-3-methoxybenzaldehyde for Schiff base synthesis (e.g., antitumor agents) .
    • Esterification : React the hydroxymethyl group with acyl chlorides to prodrug candidates .
  • Case Study : In , the aldehyde derivative was used to synthesize triazolopyridines with reported kinase inhibition activity .

Q. What are the stability considerations for this compound under varying conditions?

Methodological Answer:

  • Light/Temperature : Store at –20°C under argon; benzyl ethers degrade under UV light.
  • Acidic Conditions : Avoid strong acids (e.g., HCl), which cleave the benzyloxy group. Use TFA (0.1%) for HPLC analysis instead .
  • Oxidative Stability : The hydroxymethyl group may oxidize to aldehyde; add BHT (0.01% w/v) as an antioxidant in storage solutions .

Properties

IUPAC Name

(4-methoxy-3-phenylmethoxyphenyl)methanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16O3/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBKCBSYNCWKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171830
Record name 3-(Benzyloxy)-4-methoxybenzyl alcohol
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Molecular Weight

244.28 g/mol
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CAS No.

1860-60-2
Record name 4-Methoxy-3-(phenylmethoxy)benzenemethanol
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Record name 3-(Benzyloxy)-4-methoxybenzyl alcohol
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Record name 3-(Benzyloxy)-4-methoxybenzyl alcohol
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Record name 3-(benzyloxy)-4-methoxybenzyl alcohol
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Record name 3-(BENZYLOXY)-4-METHOXYBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

121.1 mg (0.50 mmol) of 3-benzyloxy-4-methoxybenzaldehyde (7), 270 μL (15 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 12 hours at 800 rpm (reversed every 30 minutes). After the lapse of 12 hours, 10 mL of ethyl acetate was added to the vessel of the ball mill to provide a solution containing the reaction mixture, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 74.0 mg (0.31 mmol) of 3-benzyloxy-4-methoxybenzyl alcohol (8) and 6.9 mg (0.05 mmol) of 3-hydroxy-4-methoxybenzyl alcohol (9). The yields were 61% and 9%, respectively. The reaction is expressed by the following scheme. 23.7 mg (0.10 mmol) of unreacted 3-benzyloxy-4-methoxybenzaldehyde (7) was recovered.
Quantity
121.1 mg
Type
reactant
Reaction Step One
Name
Quantity
270 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 0.35 mol of the compound obtained in Step 1 in 400 ml of methanol and 1.5 equivalents of sodium borohydride is stirred for 6 hours at ambient temperature and then 500 ml of acidified water are slowly added. The precipitate obtained is taken up in ether; the organic phase is subsequently extracted, dried, filtered and then evaporated off under reduced pressure, allowing the expected product to be isolated.
Quantity
0.35 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 3-hydroxy-4-methoxy-benzyl alcohol (61.67 g, 400 mmole) in 1-propanol (600 ml) was treated at 60° C. with 97% t-BuOK (55.52 g, 480 mmole), at 90° C. with benzyl chloride (66.57 ml, 560 mmole) and the resulting mixture heated under reflux for 2 hours. Then at 90° C. a second batch of t-BuOK (9.25 g, 80 mmole) was added. After a further hour at reflux a third batch of t-BuOK (9.25 g, 80 mmol) and a second batch of benzyl chloride (9.51 ml, 80 mmole) was added at 90° C. After a further 2.5 hours at reflux the mixture was cooled to room temperature and the solid filtered off. The solvents were removed in vacuo, the residue treated with water (300 ml) and one-third of the solvent removed in vacuo. Water (100 ml) was added to the residue, which was then distilled off in vacuo and the procedure repeated. The resulting suspension was filtered, the solid was collected, dried and triturated with petroleum ether (2×600 ml) to give 3-benzyloxy-4-methoxy-benzyl alcohol, (86.21 g, 88.2%) mp 62-65° C.
Quantity
61.67 g
Type
reactant
Reaction Step One
Quantity
55.52 g
Type
reactant
Reaction Step One
Quantity
66.57 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step Two
Quantity
9.25 g
Type
reactant
Reaction Step Three
Quantity
9.51 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
(3-(Benzyloxy)-4-methoxyphenyl)methanol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
(3-(Benzyloxy)-4-methoxyphenyl)methanol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
(3-(Benzyloxy)-4-methoxyphenyl)methanol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
(3-(Benzyloxy)-4-methoxyphenyl)methanol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
(3-(Benzyloxy)-4-methoxyphenyl)methanol
2-[4-[Bromo(difluoro)methoxy]phenyl]-2-methylpropan-1-ol
(3-(Benzyloxy)-4-methoxyphenyl)methanol

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